molecular formula C192H295N61O60S B588637 GLUCAGON-37 (HUMAN, MOUSE, RAT) CAS No. 159002-68-3

GLUCAGON-37 (HUMAN, MOUSE, RAT)

Cat. No.: B588637
CAS No.: 159002-68-3
M. Wt: 4449.899
InChI Key: DDYAPMZTJAYBOF-ZMYDTDHYSA-N
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Description

GLUCAGON-37 (HUMAN, MOUSE, RAT) is a peptide hormone derived from the post-translational processing of proglucagon. It is a significant regulator of glucose metabolism and homeostasis. This compound plays a crucial role in increasing blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

GLUCAGON-37 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

In industrial settings, GLUCAGON-37 is produced using recombinant DNA technology. This involves inserting the gene encoding GLUCAGON-37 into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

GLUCAGON-37 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .

Scientific Research Applications

GLUCAGON-37 has a wide range of scientific research applications:

Mechanism of Action

GLUCAGON-37 exerts its effects by binding to the glucagon receptor, a G-protein coupled receptor (GPCR) located on the cell membrane. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates and activates various enzymes involved in gluconeogenesis and glycogenolysis. This results in the increased production and release of glucose from the liver .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GLUCAGON-37 is unique in its ability to regulate glucose metabolism by promoting gluconeogenesis and glycogenolysis. Its role in increasing blood glucose levels distinguishes it from other similar peptides that primarily focus on insulin secretion and glucose uptake .

Biological Activity

GLUCAGON-37, also referred to as enteroglucagon or oxyntomodulin, is a peptide hormone that plays a significant role in glucose metabolism and energy homeostasis. This article delves into the biological activity of GLUCAGON-37 across different species, including humans, mice, and rats, highlighting its mechanisms of action, physiological effects, and therapeutic implications.

GLUCAGON-37 is a 37-amino acid peptide derived from proglucagon. It is primarily secreted by L-cells in the intestines in response to nutrient intake. The peptide exhibits glucagon-like activity, influencing various metabolic processes:

  • Incretin Effect : GLUCAGON-37 enhances insulin secretion in the presence of elevated blood glucose levels, acting as an incretin hormone. This effect is mediated through its interaction with the GLP-1 receptor (GLP-1R), a member of the G protein-coupled receptor family .
  • Suppression of Glucagon : It inhibits glucagon release from pancreatic alpha cells, thereby reducing hepatic glucose production .
  • Gastric Emptying : GLUCAGON-37 delays gastric emptying, which contributes to its role in appetite regulation and weight management .

Insulin Secretion

Research indicates that GLUCAGON-37 is effective in stimulating insulin secretion. A study comparing the effects of GLP-1 7-36 amide and GLP-1 7-37 found that both peptides stimulated insulin secretion similarly, highlighting their equipotent biological activities .

Lipid Metabolism

GLUCAGON-37 also influences lipid metabolism by promoting lipolysis and inhibiting lipogenesis. Its action on adipocytes leads to increased free fatty acid release into circulation .

Cardiovascular Effects

Emerging evidence suggests that GLUCAGON-37 may have cardiovascular benefits. It has been shown to enhance cardiac function and improve endothelial health through mechanisms involving vasodilation and cardiomyocyte protection .

Comparative Biological Activity in Different Species

The biological activity of GLUCAGON-37 has been studied across various species, revealing similarities and differences in its effects:

Parameter Human Mouse Rat
Insulin Secretion Significant increaseSignificant increaseModerate increase
Glucagon Suppression EffectiveHighly effectiveEffective
Gastric Emptying Delay ModerateSignificantSignificant
Cardiovascular Impact Positive effects notedPositive effects notedLimited data

Case Studies and Research Findings

  • Case Study on Obesity Management :
    A clinical trial demonstrated that administration of GLP-1 receptor agonists, which mimic the action of GLUCAGON-37, resulted in substantial weight loss among obese individuals with type 2 diabetes. Participants experienced a reduction in appetite and caloric intake due to delayed gastric emptying and enhanced satiety signaling .
  • Study on Cardiovascular Health :
    In rodent models, treatment with GLUCAGON-37 analogs showed improved cardiac function post-myocardial infarction. The study indicated a reduction in myocardial damage and enhanced recovery of cardiac output .
  • Effects on Lipid Profiles :
    Research has shown that GLUCAGON-37 administration leads to significant reductions in circulating triglycerides and cholesterol levels in diabetic rats, suggesting its potential role in managing dyslipidemia associated with metabolic disorders .

Properties

CAS No.

159002-68-3

Molecular Formula

C192H295N61O60S

Molecular Weight

4449.899

InChI

InChI=1S/C192H295N61O60S/c1-15-92(8)149(184(308)220-94(10)188(312)313)251-177(301)128(76-142(201)268)240-171(295)127(75-141(200)267)238-161(285)114(43-31-64-215-192(209)210)224-170(294)126(74-140(199)266)237-160(284)113(42-30-63-214-191(207)208)223-157(281)110(39-25-27-60-194)229-186(310)151(96(12)259)253-178(302)129(77-143(202)269)239-164(288)118(58-65-314-14)228-165(289)119(66-89(2)3)232-169(293)125(72-102-81-216-108-37-23-22-36-106(102)108)236-163(287)117(54-57-139(198)265)230-183(307)148(91(6)7)250-175(299)123(68-98-32-18-16-19-33-98)235-172(296)130(78-145(271)272)241-162(286)116(53-56-138(197)264)221-153(277)93(9)219-156(280)111(40-28-61-212-189(203)204)222-158(282)112(41-29-62-213-190(205)206)226-181(305)135(86-256)247-174(298)132(80-147(275)276)242-166(290)120(67-90(4)5)231-167(291)121(70-100-44-48-104(261)49-45-100)233-159(283)109(38-24-26-59-193)225-180(304)134(85-255)246-168(292)122(71-101-46-50-105(262)51-47-101)234-173(297)131(79-146(273)274)243-182(306)136(87-257)248-187(311)152(97(13)260)252-176(300)124(69-99-34-20-17-21-35-99)244-185(309)150(95(11)258)249-144(270)83-217-155(279)115(52-55-137(196)263)227-179(303)133(84-254)245-154(278)107(195)73-103-82-211-88-218-103/h16-23,32-37,44-51,81-82,88-97,107,109-136,148-152,216,254-262H,15,24-31,38-43,52-80,83-87,193-195H2,1-14H3,(H2,196,263)(H2,197,264)(H2,198,265)(H2,199,266)(H2,200,267)(H2,201,268)(H2,202,269)(H,211,218)(H,217,279)(H,219,280)(H,220,308)(H,221,277)(H,222,282)(H,223,281)(H,224,294)(H,225,304)(H,226,305)(H,227,303)(H,228,289)(H,229,310)(H,230,307)(H,231,291)(H,232,293)(H,233,283)(H,234,297)(H,235,296)(H,236,287)(H,237,284)(H,238,285)(H,239,288)(H,240,295)(H,241,286)(H,242,290)(H,243,306)(H,244,309)(H,245,278)(H,246,292)(H,247,298)(H,248,311)(H,249,270)(H,250,299)(H,251,301)(H,252,300)(H,253,302)(H,271,272)(H,273,274)(H,275,276)(H,312,313)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)/t92-,93-,94-,95+,96+,97+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-/m0/s1

InChI Key

DDYAPMZTJAYBOF-ZMYDTDHYSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N

Origin of Product

United States

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